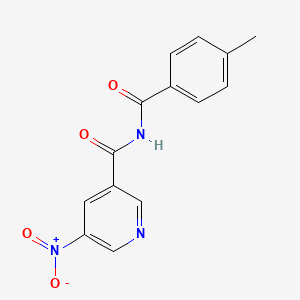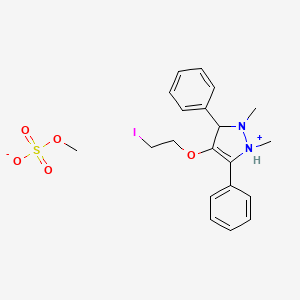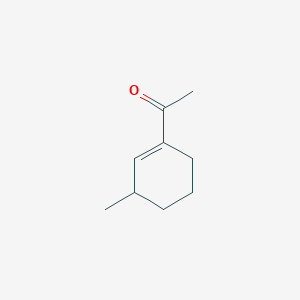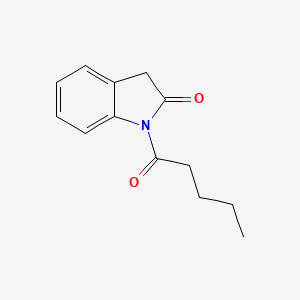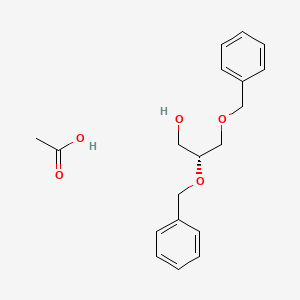
4-Bromo-4'-(nonyloxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4’-(nonyloxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom and a nonyloxy group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with a nonyloxyboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes. For example, aromatic bromination can be achieved using bromine in the presence of thallic acetate, which provides high yields and purity . This method is advantageous due to its mild reaction conditions and ease of workup.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.
Aplicaciones Científicas De Investigación
4-Bromo-4’-(nonyloxy)-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and nonyloxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl
- 4-Bromo-4’-(octyloxy)-1,1’-biphenyl
- 4-Bromo-4’-(decyloxy)-1,1’-biphenyl
Comparison: Compared to its similar compounds, 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl is unique due to the length of its nonyloxy chain. This structural difference can affect its physical and chemical properties, such as solubility, melting point, and reactivity. The nonyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
58743-82-1 |
|---|---|
Fórmula molecular |
C21H27BrO |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1-bromo-4-(4-nonoxyphenyl)benzene |
InChI |
InChI=1S/C21H27BrO/c1-2-3-4-5-6-7-8-17-23-21-15-11-19(12-16-21)18-9-13-20(22)14-10-18/h9-16H,2-8,17H2,1H3 |
Clave InChI |
FPBIDUWHAYAKCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
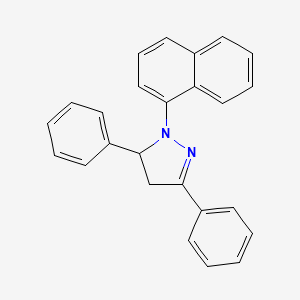
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
